molecular formula C16H24N2O2 B5726073 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE

3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE

Cat. No.: B5726073
M. Wt: 276.37 g/mol
InChI Key: LEXORVSZDBRZGJ-UHFFFAOYSA-N
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Description

3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a molecular formula of C15H23NO2. This compound is characterized by its amide functional groups and a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves the reaction of 3-methylbutanamide with a phenyl derivative under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Common reagents include acyl chlorides and amines, which react to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistency in product quality and allow for the efficient production of large quantities. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanamide: A simpler amide with similar structural features.

    N-Butyl-3-methylbutanamide: Another amide with a different alkyl group.

    3-Methyl-N-(2-naphthyl)butanamide: A compound with a naphthyl group instead of a phenyl group.

Uniqueness

3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-methyl-N-[2-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-7-5-6-8-14(13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXORVSZDBRZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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